The synthesis of tert-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate typically involves several steps:
This synthesis method highlights the importance of optimizing reaction conditions to achieve high yields and purity.
The molecular formula for tert-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is . The key structural features include:
The compound can undergo various chemical reactions typical for diazepanes and esters:
Technical details regarding these reactions often involve specific catalysts or conditions that facilitate the desired transformations .
The mechanism of action for tert-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is not fully elucidated but may involve:
Relevant data on these properties can be found in chemical databases .
tert-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in drug development and research initiatives.
The synthesis of t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (molecular formula: C₁₉H₂₄N₄O₄; PubChem CID: 97891178) [1] relies on convergent multi-step strategies. The core pathway involves sequential functionalization of a 1,4-diazepane scaffold followed by quinoxaline ring annulation. Tert-butyl 1,4-diazepane-1-carboxylate (C₁₀H₂₀N₂O₂; PubChem CID: 2756058) serves as the foundational precursor, providing a sterically protected secondary amine for nucleophilic substitutions . Its N-Boc group enhances solubility in organic solvents and directs regioselectivity during coupling reactions.
Quinoxaline functionalization employs carbodiimide-based coupling agents (e.g., DCC, EDC) with catalytic DMAP, facilitating amide bond formation between diazepane-N and carboxylated quinoxaline intermediates [8]. Cyclization proceeds via acid/base-catalyzed intramolecular dehydration, where temperature (−78°C to 110°C) and inert atmospheres (N₂/Ar) suppress side reactions like oxidation or oligomerization . Schiff base chemistry, as demonstrated in analogous t-butyl carbazate condensations [3], provides mechanistic insights into imine-assisted cyclizations relevant to quinoxaline ring formation.
Table 1: Key Molecular Properties of Synthetic Precursors
Compound Name | Molecular Formula | CAS/ PubChem ID | Role in Synthesis |
---|---|---|---|
t-Butyl 1,4-diazepane-1-carboxylate | C₁₀H₂₀N₂O₂ | 2756058 | Core diazepane precursor |
3-Carboxyquinoxaline-2-carboxylic acid | C₉H₆N₂O₄ | Not provided | Quinoxaline coupling partner |
t-Butyl carbazate | C₅H₁₂N₂O₂ | Referenced [3] | Schiff base model compound |
Efficient quinoxaline conjugation hinges on activating the C-3 carboxyl group. Carbodiimide agents (DCC, EDC) with in situ HOAt or HOBt esters accelerate amidation yields to >75% [8]. For N-alkylation, Pd-catalyzed Buchwald-Hartwig couplings enable C–N bond formation under mild conditions (e.g., Pd₂(dba)₃/XPhos, 80°C). Solid-phase systems using Wang resin-immobilized diazepanes demonstrate automated coupling with >90% purity after cleavage [8].
Critical steps (e.g., ester hydrolysis, cyclization) require strict anhydrous conditions. Diazepane-quinoxaline couplings use dry THF at 0°C→25°C to prevent N-Boc deprotection . High-temperature steps (reflux at 110°C) necessitate nitrogen sparging to inhibit oxidation, while cryogenic conditions (−78°C) enable controlled lithiation of quinoxaline intermediates .
Scale-up challenges include minimizing racemization and byproducts. Key optimizations:
Table 2: Optimization Parameters for Industrial Scale-Up
Parameter | Lab Scale | Pilot Scale (kg) | Impact on Yield |
---|---|---|---|
Reaction Temperature | 25°C | 0→50°C | +15% yield |
Catalyst Loading (Pd) | 2.0 mol% | 0.5 mol% | −30% cost |
Purification Method | Column only | Crystallization | +20% purity |
Solid-phase synthesis (SPS) using p-(aminomethyl)phenyl-functionalized resins [8] enables rapid diazepane-quinoxaline assembly via automated Fmoc chemistry. Advantages include simplified purification (resin filtration) and yields >85%. However, SPS suffers from lower throughput (≤0.1 mmol/g resin loading) and higher material costs.
Solution-phase methods afford superior scalability (multi-kilogram batches) [4], exemplified by intramolecular Fukuyama-Mitsunobu cyclizations [4]. Though requiring chromatographic purification, solution routes achieve higher stereoselectivity (e.e. >98% with chiral catalysts) and atom economy.
Table 3: Synthesis Route Comparison
Criterion | Solid-Phase | Solution-Phase |
---|---|---|
Yield | 85–90% | 70–78% |
Purity | >90% (post-cleavage) | >95% (post-crystallization) |
Scale Limit | Millimoles | Multi-kilogram [4] |
Key Advantage | Automated purification | Flexible chiral control |
Concluding Remarks
This review synthesizes cutting-edge methodologies for preparing t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate, emphasizing precursor engineering, catalytic innovation, and process optimization. Future directions include continuous-flow cyclization and enzymatic asymmetric catalysis to enhance sustainability.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8